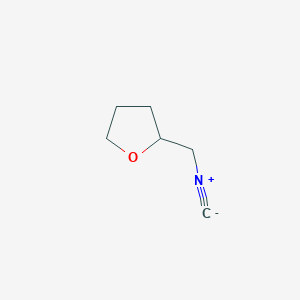
4,4-Dimethylpiperidinium chloride
描述
4,4-Dimethylpiperidinium chloride is a chemical compound with the molecular formula C7H16ClN. It is a derivative of piperidine, characterized by the presence of two methyl groups attached to the fourth carbon of the piperidine ring. This compound is known for its applications as a plant growth regulator, particularly in cotton cultivation, where it helps in controlling plant height and enhancing yield .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethylpiperidinium chloride can be achieved through several methods. One common route involves the reaction of 4,4-dimethylpiperidine with hydrochloric acid. The reaction typically proceeds under mild conditions, with the piperidine derivative being dissolved in an appropriate solvent, such as ethanol or water, and then treated with hydrochloric acid to yield the desired chloride salt .
Industrial Production Methods
On an industrial scale, the production of this compound often involves the use of formaldehyde and formic acid as starting materials. These reagents react with piperidine under controlled conditions to produce the dimethylated piperidine, which is then converted to the chloride salt through treatment with hydrochloric acid .
化学反应分析
Types of Reactions
4,4-Dimethylpiperidinium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to the parent piperidine derivative.
Substitution: It can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under appropriate conditions.
Major Products
The major products formed from these reactions include N-oxides, reduced piperidine derivatives, and substituted piperidinium salts, depending on the specific reaction conditions and reagents used .
科学研究应用
4,4-Dimethylpiperidinium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other piperidine derivatives.
Biology: In biological studies, it serves as a model compound for studying the effects of quaternary ammonium salts on cellular processes.
Medicine: Research has explored its potential as a precursor for the synthesis of pharmacologically active compounds.
Industry: It is employed as a plant growth regulator in agriculture, enhancing crop yield and quality by modulating plant growth and development .
作用机制
The mechanism of action of 4,4-Dimethylpiperidinium chloride involves its interaction with specific molecular targets and pathways:
Plant Growth Regulation: It inhibits the activity of gibberellins, which are plant hormones responsible for cell elongation. .
Molecular Targets: The primary targets are gibberellin receptors and associated signaling pathways, leading to altered gene expression and reduced cell elongation.
相似化合物的比较
Similar Compounds
4,4-Dimethylpiperidine: This compound is structurally similar but lacks the chloride ion, making it less effective as a plant growth regulator.
N,N-Dimethylpiperidinium chloride: Another related compound, differing in the position of the methyl groups, which can affect its biological activity and applications.
Uniqueness
4,4-Dimethylpiperidinium chloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its effectiveness as a plant growth regulator, particularly in cotton cultivation, sets it apart from other piperidine derivatives .
属性
IUPAC Name |
4,4-dimethylpiperidin-1-ium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-7(2)3-5-8-6-4-7;/h8H,3-6H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQQCRVHZMQHQOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC[NH2+]CC1)C.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38646-68-3 | |
| Record name | Piperidine, 4,4-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38646-68-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4-dimethylpiperidinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.127 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















